molecular formula C8H15ClN2O B8098484 N-(3-Azetidinylmethyl)cyclopropylcarboxamide hydrochloride

N-(3-Azetidinylmethyl)cyclopropylcarboxamide hydrochloride

Cat. No.: B8098484
M. Wt: 190.67 g/mol
InChI Key: OHEUMZRGUQAEFD-UHFFFAOYSA-N
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Description

N-(3-Azetidinylmethyl)cyclopropylcarboxamide hydrochloride is a chemical compound with the molecular formula C8H15ClN2O It is known for its unique structure, which includes an azetidine ring and a cyclopropane carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Azetidinylmethyl)cyclopropylcarboxamide hydrochloride typically involves the reaction of azetidine with cyclopropanecarboxylic acid derivatives. One common method includes the following steps:

    Formation of Azetidine Intermediate: Azetidine is synthesized from suitable precursors under controlled conditions.

    Coupling Reaction: The azetidine intermediate is then reacted with cyclopropanecarboxylic acid chloride in the presence of a base such as triethylamine to form the desired product.

    Hydrochloride Formation: The final step involves the addition of hydrochloric acid to obtain the hydrochloride salt of the compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring.

Chemical Reactions Analysis

Types of Reactions

N-(3-Azetidinylmethyl)cyclopropylcarboxamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the azetidine ring or the cyclopropane group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(3-Azetidinylmethyl)cyclopropylcarboxamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-Azetidinylmethyl)cyclopropylcarboxamide hydrochloride involves its interaction with specific molecular targets. The azetidine ring and cyclopropane group can interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Azetidinylmethyl)cyclopropylcarboxamide
  • N-(3-Azetidinylmethyl)cyclopropylcarboxamide acetate
  • N-(3-Azetidinylmethyl)cyclopropylcarboxamide sulfate

Uniqueness

N-(3-Azetidinylmethyl)cyclopropylcarboxamide hydrochloride is unique due to its hydrochloride salt form, which can enhance its solubility and stability. This makes it particularly useful in various applications where these properties are advantageous.

Properties

IUPAC Name

N-(azetidin-3-ylmethyl)cyclopropanecarboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O.ClH/c11-8(7-1-2-7)10-5-6-3-9-4-6;/h6-7,9H,1-5H2,(H,10,11);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHEUMZRGUQAEFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NCC2CNC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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